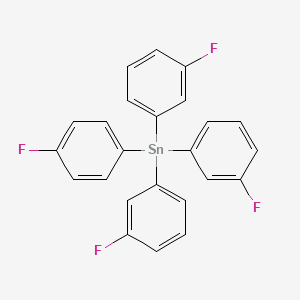
Tris(3-fluorophenyl)(4-fluorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-fluorophenyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of three 3-fluorophenyl groups and one 4-fluorophenyl group attached to a central tin atom
Métodos De Preparación
The synthesis of Tris(3-fluorophenyl)(4-fluorophenyl)stannane typically involves the reaction of tin tetrachloride with 3-fluorophenyl and 4-fluorophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+3C6H4F+C6H4F→Sn(C6H4F)3(C6H4F)+4HCl
The reaction mixture is typically refluxed in an appropriate solvent, such as diethyl ether, and the product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tris(3-fluorophenyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(3-fluorophenyl)(4-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tris(3-fluorophenyl)(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tris(3-fluorophenyl)(4-fluorophenyl)stannane can be compared with other similar organotin compounds, such as Tris(4-fluorophenyl)stannane and Tris(3-fluorophenyl)antimony These compounds share similar structural features but differ in their chemical reactivity and applications
Similar compounds include:
- Tris(4-fluorophenyl)stannane
- Tris(3-fluorophenyl)antimony
- Tris(4-fluorophenyl)antimony
These compounds can be used as references to understand the unique properties and applications of this compound.
Propiedades
Número CAS |
62942-30-7 |
|---|---|
Fórmula molecular |
C24H16F4Sn |
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
tris(3-fluorophenyl)-(4-fluorophenyl)stannane |
InChI |
InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2-5H;3*1-2,4-5H; |
Clave InChI |
OVJMPDDOAZUJSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


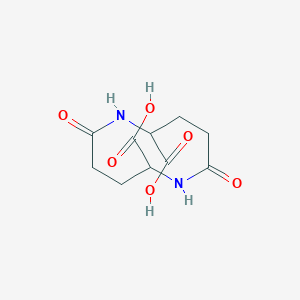
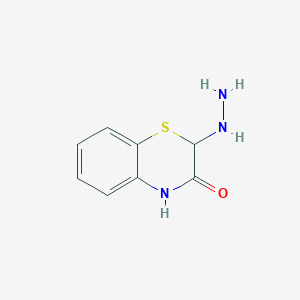
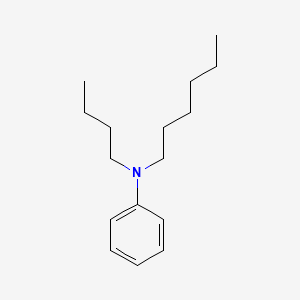
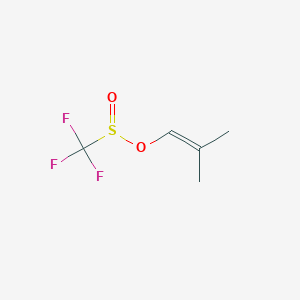
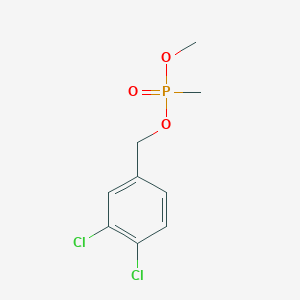
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
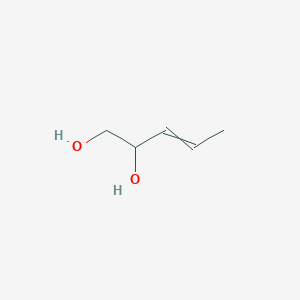
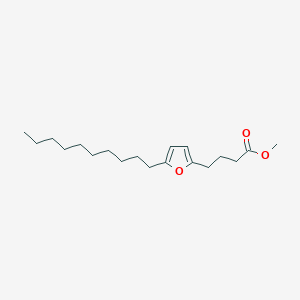
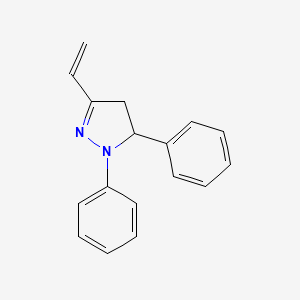
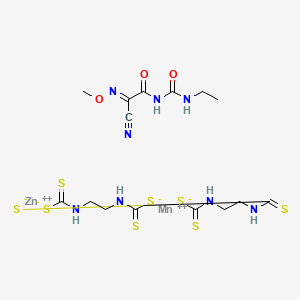
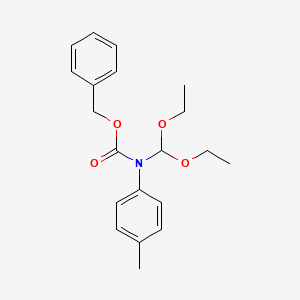
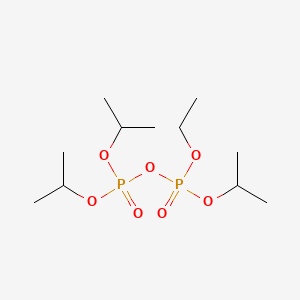

![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
